Unii-C83X2N3S59 Unii-C83X2N3S59 (S)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol Hydrogen Sulfate (ester), is the metabolite of Rotigotine, a non-ergot dopamine agonist drug and is indicated for the treatment of Parkinson’s disease.

Brand Name: Vulcanchem
CAS No.: 154714-31-5
VCID: VC0124977
InChI: InChI=1S/C13H19NO4S/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)18-19(15,16)17/h3-5,11,14H,2,6-9H2,1H3,(H,15,16,17)/t11-/m0/s1
SMILES: CCCNC1CCC2=C(C1)C=CC=C2OS(=O)(=O)O
Molecular Formula: C13H19NO4S
Molecular Weight: 285.358

Unii-C83X2N3S59

CAS No.: 154714-31-5

Cat. No.: VC0124977

Molecular Formula: C13H19NO4S

Molecular Weight: 285.358

* For research use only. Not for human or veterinary use.

Unii-C83X2N3S59 - 154714-31-5

Specification

Description (S)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol Hydrogen Sulfate (ester), is the metabolite of Rotigotine, a non-ergot dopamine agonist drug and is indicated for the treatment of Parkinson’s disease.

CAS No. 154714-31-5
Molecular Formula C13H19NO4S
Molecular Weight 285.358
IUPAC Name [(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate
Standard InChI InChI=1S/C13H19NO4S/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)18-19(15,16)17/h3-5,11,14H,2,6-9H2,1H3,(H,15,16,17)/t11-/m0/s1
Standard InChI Key UXGLIJAWVYRZNF-NSHDSACASA-N
SMILES CCCNC1CCC2=C(C1)C=CC=C2OS(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator